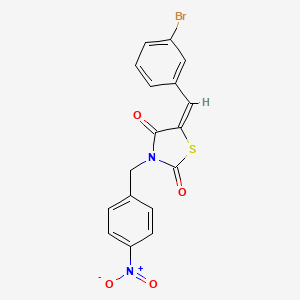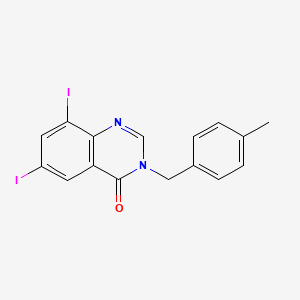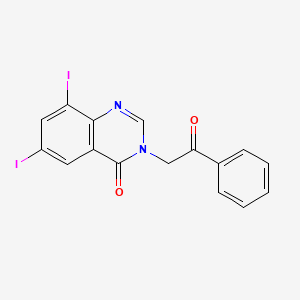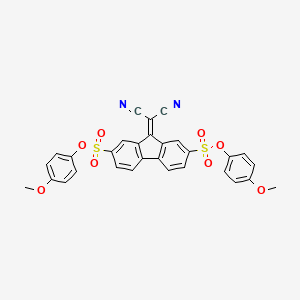
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with methoxyphenyl and dicyanomethylene groups, along with sulfonate functionalities, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,10-bis(4-methoxyphenyl) anthracene is synthesized by coupling 4-methoxyphenylboronic acid with a suitable fluorene derivative . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and fluorene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted fluorene compounds with altered electronic properties.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate has a wide range of scientific research applications:
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique structure allows it to participate in charge transfer processes, facilitating hole transport in photovoltaic applications . The sulfonate groups enhance solubility and stability, while the dicyanomethylene group contributes to the compound’s electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but lacks the dicyanomethylene and sulfonate groups.
9,10-Bis(4-methoxyphenyl) anthracene: Shares the methoxyphenyl substitution but has an anthracene core instead of fluorene.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but has a naphthalene core.
Uniqueness
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate stands out due to its combination of methoxyphenyl, dicyanomethylene, and sulfonate groups, which collectively enhance its electronic properties, solubility, and stability. These features make it particularly suitable for advanced optoelectronic applications and scientific research.
Propriétés
Formule moléculaire |
C30H20N2O8S2 |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) 9-(dicyanomethylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N2O8S2/c1-37-20-3-7-22(8-4-20)39-41(33,34)24-11-13-26-27-14-12-25(16-29(27)30(28(26)15-24)19(17-31)18-32)42(35,36)40-23-9-5-21(38-2)6-10-23/h3-16H,1-2H3 |
Clé InChI |
DXHSFBCRTAEYPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


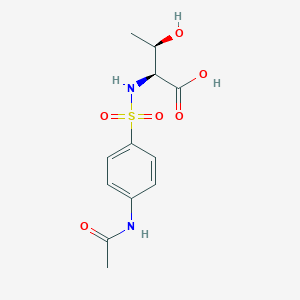
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)

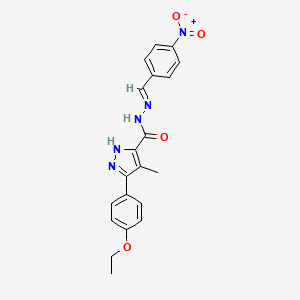
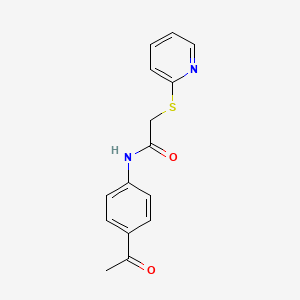
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)

